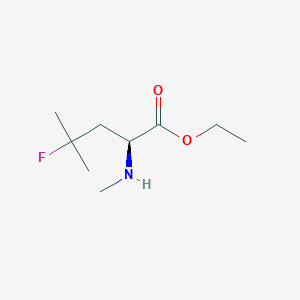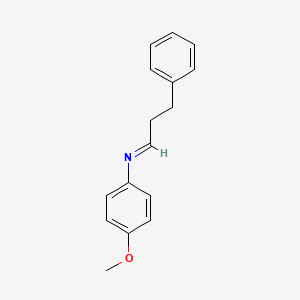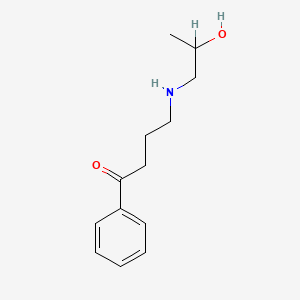
L-Leucine, 4-fluoro-N-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, 4-fluoro-N-methyl-, ethyl ester is a synthetic derivative of the amino acid leucine. This compound is characterized by the presence of a fluorine atom, a methyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, 4-fluoro-N-methyl-, ethyl ester typically involves the following steps:
Fluorination: The introduction of a fluorine atom into the leucine molecule. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
N-Methylation: The methylation of the amino group in leucine. This step can be carried out using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH).
Esterification: The conversion of the carboxylic acid group into an ethyl ester. This is typically done using ethanol (EtOH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Leucine, 4-fluoro-N-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Leucine, 4-fluoro-N-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of L-Leucine, 4-fluoro-N-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, while the ethyl ester group can improve its bioavailability. The compound may modulate protein synthesis and metabolic processes by acting on specific enzymes and signaling pathways.
類似化合物との比較
Similar Compounds
- L-Leucine, 4-fluoro-, methyl ester
- 4-Fluoro-L-leucine
- 4-Fluoro-N-methyl-L-leucine
Uniqueness
L-Leucine, 4-fluoro-N-methyl-, ethyl ester is unique due to the combination of its fluorine atom, N-methyl group, and ethyl ester functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable for various research applications.
特性
CAS番号 |
156047-40-4 |
|---|---|
分子式 |
C9H18FNO2 |
分子量 |
191.24 g/mol |
IUPAC名 |
ethyl (2S)-4-fluoro-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H18FNO2/c1-5-13-8(12)7(11-4)6-9(2,3)10/h7,11H,5-6H2,1-4H3/t7-/m0/s1 |
InChIキー |
PBHMTEKMPXFSPD-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC(C)(C)F)NC |
正規SMILES |
CCOC(=O)C(CC(C)(C)F)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)




![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)

![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
